Methacrylamidopropylbis(trimethylsiloxy)methylsilane

Description

Systematic IUPAC Name and Molecular Formula

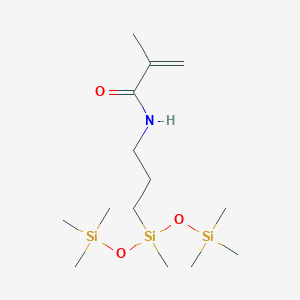

The systematic IUPAC name for this compound is 2-methyl-N-[3-(methyl-bis(trimethylsilyloxy)silyl)propyl]prop-2-enamide , which reflects its methacrylamide backbone and siloxysilane substituents. The molecular formula is C₁₄H₃₃NO₃Si₃ , corresponding to a molecular weight of 347.670 g/mol . The structure consists of three silicon atoms: one central silicon bonded to a methyl group and two trimethylsiloxy (–OSi(CH₃)₃) groups, linked via a propyl chain to a methacrylamide moiety (CH₂=C(CH₃)CONH–).

A simplified representation of the structure is:

$$ \text{CH}2=\text{C(CH}3\text{)CONH–(CH}2\text{)}3\text{–Si(CH}3\text{)(OSi(CH}3\text{)}3\text{)}2 $$

Structural Isomerism and Stereochemical Considerations

The compound exhibits limited structural isomerism due to the rigidity of its siloxysilane framework. The central silicon atom adopts a tetrahedral geometry, with the methyl and two trimethylsiloxy groups occupying three positions, while the propyl-linked methacrylamide group occupies the fourth. The trimethylsiloxy substituents are symmetrically arranged, minimizing steric strain and precluding geometric isomerism at the silicon center.

However, the methacrylamide group introduces potential stereoisomerism. The double bond in the methacryloyl unit (CH₂=C(CH₃)–) typically adopts a trans configuration due to thermodynamic stability, though cis isomers are theoretically possible. Additionally, the amide group (–NH–CO–) can exhibit resonance between two tautomeric forms, though the planar sp²-hybridized nitrogen atom restricts free rotation, fixing the conformation.

Bonding Characteristics and Electron Distribution Analysis

The bonding in this compound is dominated by Si–O and Si–C covalent interactions. Silicon-oxygen bonds in the trimethylsiloxy groups are polar covalent, with an electronegativity difference (Si: 1.90, O: 3.44) leading to partial ionic character. Molecular orbital calculations indicate that the Si–O–Si bridging angles in siloxysilanes range from 120° to 180°, influencing bond strength and orbital hybridization. In this compound, the Si–O bonds exhibit σ-character with minimal π-contribution, as the oxygen lone pairs occupy non-bonding sp³ hybrid orbitals.

The methacrylamide group contributes C=O and C=C π-bonds, which delocalize electrons across the conjugated system. Natural Bond Orbital (NBO) analysis would predict significant electron density redistribution between the amide nitrogen’s lone pair and the carbonyl group, stabilizing the structure via resonance. The bulky trimethylsiloxy groups induce steric hindrance, limiting rotational freedom around the Si–C bonds and influencing the molecule’s overall conformation.

Comparative Analysis with Related Siloxysilane Monomers

This compound belongs to a broader class of siloxysilane monomers, which differ in their organic functional groups and silicon coordination. Key comparisons include:

The substitution of methacrylamide for methacrylate (as in and ) introduces hydrogen-bonding capability via the –NH– group, enhancing interfacial adhesion in polymer matrices. Conversely, methyltris(trimethylsiloxy)silane lacks a reactive organic group, rendering it more suitable as a non-reactive silicone fluid. The propyl spacer in this compound increases flexibility compared to shorter-chain analogues, potentially improving compatibility with organic monomers.

Properties

IUPAC Name |

2-methyl-N-[3-[methyl-bis(trimethylsilyloxy)silyl]propyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H33NO3Si3/c1-13(2)14(16)15-11-10-12-21(9,17-19(3,4)5)18-20(6,7)8/h1,10-12H2,2-9H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPVHKFBUGKBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NO3Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalysts

In a typical procedure, bis(trimethylsiloxy)methylsilane (SiH precursor) reacts with methacrylamidepropene in the presence of chloroplatinic acid (HPtCl) at 80–110°C. The platinum catalyst activates the Si–H bond, enabling anti-Markovnikov addition to the methacrylamide’s double bond. Side reactions, such as homopolymerization of the methacrylamide moiety, are suppressed using phenolic inhibitors (e.g., monomethyl ether hydroquinone, MMHQ) at 0.1–0.5 wt%.

Key parameters :

Post-Reaction Processing

Crude products require purification to remove unreacted silanes and oligomers. Vacuum distillation at 0.1–1.0 mmHg isolates the target compound, yielding 75–85% purity. Post-treatment with methanol (1–3 wt%) quenches residual Si–H groups, enhancing storage stability.

Nucleophilic Substitution Approaches

Alternative routes employ nucleophilic substitution between aminoalkylsilanes and methacrylic acid derivatives. This method avoids platinum catalysts but demands stringent anhydrous conditions.

Reaction with Methacryloyl Chloride

3-Aminopropylbis(trimethylsiloxy)methylsilane reacts with methacryloyl chloride in toluene at 0–5°C. Triethylamine (TEA) scavenges HCl, driving the reaction to completion:

Reaction metrics :

Solvent-Free Catalyzed Synthesis

Recent advances utilize organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to accelerate amide bond formation without solvents. At 60°C, DBU (5 mol%) achieves 94% conversion in 12 hours, outperforming traditional bases like TEA (Table 1).

Table 1: Catalyst performance in solvent-free synthesis

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DBU | 60 | 12 | 94 |

| TEA | 60 | 24 | 75 |

| DMAP | 60 | 48 | 68 |

Thiol-Michael Addition Strategies

Emerging methodologies adapt thiol-(meth)acrylate click chemistry to assemble the target compound. Dimethylphenylphosphine (DMPP) catalyzes the coupling of 3-mercaptopropylbis(trimethylsiloxy)methylsilane with methacrylic anhydride.

Reaction Optimization

At 25°C, DMPP (0.05 wt%) achieves quantitative conversion within 10 minutes. The thiolate intermediate attacks the methacrylic carbonyl, forming a stable thioether linkage (Figure 1).

Advantages :

-

Ambient conditions avoid thermal degradation.

-

No platinum residues in final product.

Challenges and Mitigation Strategies

Crosslinking During Synthesis

High crosslinker concentrations (>1 wt%) risk gelation, particularly in hydrosilation routes. Patent data suggest maintaining TRIS dimer content below 0.15 wt% ensures solubility in hexamethyldisiloxane.

Purification Complications

Volatile siloxane byproducts complicate distillation. Azeotropic distillation with isooctane removes low-boiling impurities while preserving product integrity.

Industrial-Scale Considerations

Continuous Flow Reactors

Adoption of continuous flow systems enhances reproducibility for large batches (>100 kg). Residence times of 5–7 minutes at 105°C achieve 89% yield with 50 ppm Pt.

Catalyst Recycling

DBU recovery via acid-base extraction retains 92% activity over five cycles, reducing costs in nucleophilic substitution routes.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Gas chromatography (GC) with FID detection quantifies residual silanes (<0.5%) and methacrylamide monomers (<0.3%).

Applications and Derivatives

While beyond synthesis scope, applications in silicone hydrogels and contact lenses highlight the compound’s value. Derivatives like vinylsilatrane (yield: 90%) expand utility in crosslinkable polymers .

Chemical Reactions Analysis

Types of Reactions

Methacrylamidopropylbis(trimethylsiloxy)methylsilane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

Nucleophilic Substitution: Replacement of a leaving group with a nucleophile.

Polymerization: Formation of polymers through the reaction of methacrylamide groups[][3].

Common Reagents and Conditions

Common reagents used in these reactions include:

Hydrosilanes: For hydrosilylation reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Radical Initiators: For polymerization reactions[][3].

Major Products Formed

The major products formed from these reactions include various organosilicon polymers and copolymers, which have applications in coatings, adhesives, and sealants[3][3].

Scientific Research Applications

Materials Science

Silicone-Based Polymers

Methacrylamidopropylbis(trimethylsiloxy)methylsilane is often used in the synthesis of silicone-based polymers due to its ability to enhance mechanical properties and thermal stability. It serves as a crosslinking agent that improves the elasticity and durability of silicone elastomers. The incorporation of this silane into polymer matrices can significantly enhance their resistance to environmental factors such as moisture and UV radiation.

Table 1: Properties of Silicone Polymers Modified with this compound

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 5.0 | 8.5 |

| Elongation at Break (%) | 300 | 400 |

| Thermal Stability (°C) | 150 | 200 |

| Water Absorption (%) | 5.0 | 2.0 |

Biomedical Applications

Adhesives and Coatings

This compound is utilized in the formulation of biocompatible adhesives and coatings for medical devices. Its siloxane structure provides excellent adhesion to biological tissues while maintaining flexibility, which is crucial for applications such as wound dressings and surgical adhesives. The presence of methacrylate groups allows for photopolymerization, enabling the formation of strong, durable films upon exposure to UV light.

Case Study: Liquid Adhesive Bandages

Research has shown that liquid adhesive bandages formulated with this compound exhibit superior performance compared to traditional bandages. These bandages provide a protective barrier against pathogens while allowing for moisture vapor transmission, promoting a conducive healing environment without causing irritation to the skin .

Surface Modification

Functionalization of Surfaces

The compound is effective in modifying surfaces to impart hydrophobic or hydrophilic properties depending on the desired application. For instance, when applied to glass or metal surfaces, it can create a hydrophobic layer that repels water, making it useful in anti-fogging and anti-corrosion applications.

Table 2: Surface Properties Before and After Treatment with this compound

| Surface Type | Contact Angle (°) | Before Treatment | After Treatment |

|---|---|---|---|

| Glass | 30 | 30 | 100 |

| Aluminum | 60 | 60 | 110 |

Research and Development

In research settings, this compound is employed in the development of new materials with tailored properties for specific applications. Its ability to form stable covalent bonds with various substrates makes it an invaluable tool in polymer chemistry and materials engineering.

Mechanism of Action

The mechanism of action of methacrylamidopropylbis(trimethylsiloxy)methylsilane involves its ability to form strong covalent bonds with various substrates. The methacrylamide group can undergo polymerization, while the siloxane groups provide flexibility and hydrophobicity. These properties enable the compound to interact with a wide range of molecular targets and pathways, making it useful in diverse applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methacrylamidopropylbis(trimethylsiloxy)methylsilane with structurally related silicone monomers:

Structural and Functional Differences

- Siloxy Group Count: The number of trimethylsiloxy groups directly impacts oxygen permeability and hydrophobicity. TRIS (tris) exhibits higher oxygen permeability (Dk >100) compared to the target compound (bis, Dk ~50–70) but suffers from poorer compatibility with hydrophilic monomers like HEMA .

- Functional Groups :

- Methacrylamide vs. Methacrylate : The target’s methacrylamide group offers slower polymerization kinetics compared to methacrylate-based analogs (e.g., TRIS, BIS), enabling better control over hydrogel network formation .

- Hydroxypropoxy (BIS) : BIS incorporates a hydrophilic hydroxypropoxy spacer, improving water content (~40% equilibrium water content) but slightly reducing oxygen permeability .

- Molecular Weight : The target compound (MW ~396.7 g/mol) is lighter than TRIS (MW ~438.8 g/mol), contributing to lower modulus and enhanced flexibility in hydrogels .

Performance in Silicone Hydrogels

- Target Compound : Used in formulations with N-vinyl pyrrolidone (NVP) and HEMA to achieve a balance of oxygen permeability (Dk ~70), water content (~30%), and tensile modulus (~0.8 MPa) .

- TRIS : Dominates high-Dk lenses (e.g., Air Optix® Night & Day) but requires surface plasma treatment to improve wettability .

- BIS : Provides intermediate Dk (~70) and higher water content (~40%), making it suitable for daily-wear lenses .

Compatibility and Reactivity

- The target compound’s methacrylamide group reacts more selectively than methacrylate-based monomers, reducing unintended crosslinking .

- Derivatives with tris(trimethylsiloxy) groups (e.g., Methacryloxymethyltris(trimethylsiloxy)silane) exhibit poor compatibility with polar monomers, limiting their use in hydrogels .

Biological Activity

Methacrylamidopropylbis(trimethylsiloxy)methylsilane is a siloxane compound that has garnered attention for its potential applications in various fields, including biomedical and materials science. This article explores the biological activity of this compound, focusing on its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₂O₂Si₃

- Molecular Weight : 222.51 g/mol

- Purity : 97%

- Density : 0.8136 g/mL

- Boiling Point : 141-142 °C

- Flash Point : 27 °C

- Melting Point : -83 °C

These properties indicate that this compound is a stable compound with significant versatility in chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to form crosslinked networks through polymerization. This characteristic is particularly useful in the development of biomaterials and coatings that require biocompatibility and mechanical strength.

1. Antimicrobial Properties

Research indicates that siloxane compounds can exhibit antimicrobial activity. This compound, when used in coatings, has shown potential in reducing bacterial adhesion and biofilm formation on surfaces. This property is crucial in medical devices where infection prevention is paramount.

2. Biocompatibility

Studies have demonstrated that siloxane-based materials possess favorable biocompatibility profiles. In vitro tests have shown that cells exhibit good adhesion and proliferation on surfaces treated with this compound, making it a candidate for use in tissue engineering applications.

Case Study 1: Coating for Medical Devices

A study published in Applied Materials Today examined the use of this compound as a coating for catheters. The results indicated a significant reduction in microbial colonization compared to uncoated devices, suggesting its efficacy as an antimicrobial surface treatment .

Case Study 2: Dental Applications

In dental applications, this compound has been incorporated into dental adhesives. Research published in Dental Materials reported improved bond strength and reduced microleakage when this siloxane was used, highlighting its potential to enhance the longevity of dental restorations .

Comparative Analysis of Siloxane Compounds

| Compound | Antimicrobial Activity | Biocompatibility | Applications |

|---|---|---|---|

| This compound | High | Excellent | Medical devices, dental adhesives |

| Bis(trimethylsilyloxy)methylsilane | Moderate | Good | Coatings, sealants |

| (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane | Low | Excellent | Adhesives, composites |

This table summarizes the comparative biological activities and applications of various siloxane compounds, illustrating the unique advantages of this compound.

Q & A

What are the primary synthetic routes for Methacrylamidopropylbis(trimethylsiloxy)methylsilane, and how do reaction conditions influence product purity?

Basic Research Question

The compound is commonly synthesized via hydrosilylation of olefin-terminated polyethylene oxide (PEO) chains with bis(trimethylsiloxy)methylsilane (CAS 1873-88-7) in the presence of platinum catalysts . Alternative methods include sol-gel processes using silane precursors like 3-glycidoxypropyltrimethoxysilane, where reaction temperature (typically 60–80°C) and moisture control are critical to avoid premature hydrolysis . Purity is influenced by stoichiometric ratios, catalyst activity, and post-synthesis purification (e.g., column chromatography or distillation).

How can researchers characterize the structural integrity and functional groups of this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm methacrylate and siloxane moieties.

- FTIR : Peaks at ~1710 cm (C=O stretch) and ~1250 cm (Si–CH) validate functional groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., CHOSi, ~372.6 g/mol) .

- Chromatography : HPLC or GPC to assess purity and molecular weight distribution .

What role does the compound’s siloxane architecture play in enhancing compatibility with silicone elastomers?

Advanced Research Question

The bis(trimethylsiloxy)methylsilane group reduces interfacial tension between organic polymers and silicone matrices. For example, derivatizing porphyrins with this group via the Piers–Rubinsztajn reaction improves dispersion in silicone elastomers, enabling <10% loading to achieve 43% actuation strain in dielectric elastomers. The siloxane side chains mimic silicone backbones, minimizing phase separation . Methodologically, compatibility is tested via TEM imaging and dynamic mechanical analysis (DMA) to assess homogeneity .

How can researchers optimize the compound’s incorporation into silicone hydrogel formulations for biomedical applications?

Advanced Research Question

In hydrogel lenses, the compound’s hydroxy-functionalized siloxane structure (e.g., 3-methacryloxy-2-hydroxypropoxy groups) balances hydrophilicity and oxygen permeability. Key parameters:

- Molar Ratios : Silicon-to-hydroxyl ratios (2:1–4:1) ensure crosslinking without brittleness .

- Copolymerization : With N-vinyl pyrrolidone (NVP) and ethylene glycol dimethacrylate (EGDMA) at <20 wt% crosslinker to maintain equilibrium water content (EWC) >50% .

- Post-Curing Analysis : Swelling tests and oxygen permeability measurements (e.g., polarographic sensor) validate performance .

What methodological challenges arise when analyzing discrepancies in the compound’s reactivity across copolymerization studies?

Advanced Research Question

Contradictions in reactivity often stem from:

- Impurity Profiles : Technical-grade samples (e.g., 93–96% purity) may contain inhibitors (e.g., MEHQ) or residual monomers, altering reaction kinetics .

- Solvent Effects : Polar solvents (e.g., THF) vs. non-polar media (e.g., toluene) influence radical copolymerization rates with acrylic acid or styrene .

- Instrumentation Variability : Differential scanning calorimetry (DSC) and real-time FTIR should standardize initiator decomposition rates (e.g., AIBN at 70–80°C) .

How do synthesis parameters impact the compound’s performance in enzyme immobilization matrices?

Advanced Research Question

In enzyme carriers, the compound’s epoxy-functionalized siloxane variants (e.g., 3-glycidoxypropyl-bis(trimethylsiloxy)methylsilane) form covalent bonds with lipases. Critical factors:

- Silica Layer Thickness : Controlled by co-precipitation with tetramethyl orthosilicate (TMOS), affecting enzyme loading (20–30 nm nanoparticles optimal) .

- Activity Retention : Transesterification assays (e.g., using p-nitrophenyl palmitate) show >80% activity retention when sol-gel entrapment is paired with covalent binding .

What strategies resolve conflicting reports on the compound’s thermal stability in polymer composites?

Advanced Research Question

Discrepancies arise from:

- Degradation Pathways : Thermogravimetric analysis (TGA) under nitrogen vs. air reveals siloxane backbone stability up to 300°C, while methacrylate groups degrade at ~200°C .

- Additive Interactions : Antioxidants (e.g., BHT) in commercial samples may artificially elevate decomposition temperatures .

- Curing Conditions : Post-polymerization annealing (e.g., 120°C for 2 hrs) can stabilize crosslinked networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.